molecular formula C14H14N4O2S2 B2889317 2,4-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiazole-5-carboxamide CAS No. 1904199-39-8

2,4-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiazole-5-carboxamide

Cat. No.: B2889317
CAS No.: 1904199-39-8
M. Wt: 334.41
InChI Key: RMLSYWBLBSEJIO-UHFFFAOYSA-N
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Description

2,4-Dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiazole-5-carboxamide is a complex organic compound that combines thiazole and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiazole-5-carboxamide typically involves multi-step reactions. Common starting materials include 2,4-dimethylthiazole and intermediates derived from thiophene and pyrimidine compounds. The reaction involves:

  • Initial condensation of 2,4-dimethylthiazole with a suitable pyrimidinone derivative in the presence of a catalyst.

  • Protection and deprotection steps to ensure specific functional group formation.

  • Coupling reaction with an ethylating agent to form the final compound.

Industrial Production Methods: Industrial production often employs batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and reagent concentration for maximum yield and purity. Catalysts and solvents are chosen for their efficiency and environmental safety.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiazole-5-carboxamide can undergo various chemical reactions including:

  • Oxidation: The thiazole moiety is susceptible to oxidative processes under specific conditions, often using reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid.

  • Reduction: The pyrimidine ring can be selectively reduced using agents like lithium aluminum hydride, affecting the functional groups attached.

  • Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methyl groups, using reagents such as sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, mCPBA (meta-Chloroperoxybenzoic acid)

  • Reduction: Lithium aluminum hydride (LAH), sodium borohydride

  • Substitution: Sodium hydride, potassium tert-butoxide

Major Products Formed: The reactions yield a variety of products depending on the conditions, including oxidized derivatives, reduced forms, and substituted analogs with modified functional groups enhancing or modifying the compound's activity.

Scientific Research Applications

2,4-Dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiazole-5-carboxamide is used in several scientific research fields:

  • Chemistry: It serves as a building block for more complex organic molecules and aids in the study of reaction mechanisms involving thiazole and pyrimidine rings.

  • Biology: The compound can be used to develop biologically active molecules, potentially as inhibitors or activators of enzymes involved in specific pathways.

  • Medicine: Research explores its potential as a drug candidate for treating various diseases due to its interaction with biological targets.

  • Industry: It finds applications in designing new materials and chemical processes, especially in creating agrochemicals with improved properties.

Mechanism of Action

Mechanism of Effects: The compound interacts with biological molecules through its thiazole and pyrimidine rings, forming hydrogen bonds and van der Waals interactions. These interactions can inhibit or activate specific enzymes or receptors.

Molecular Targets and Pathways:

  • Targets: Enzymes involved in DNA synthesis, protein kinases

  • Pathways: Cellular signaling pathways such as those regulating cell growth, apoptosis, and metabolic processes

Comparison with Similar Compounds

  • Thiazole derivatives like thiazole-4-carboxamide

  • Pyrimidine-based compounds such as 4-aminopyrimidine

Unique Features: The combination of both thiazole and pyrimidine rings in a single molecule enhances its potential activity and selectivity, differentiating it from compounds that contain only one of these moieties. Its specific structure allows for unique interactions with molecular targets, potentially leading to more effective and specific applications in scientific research and industry.

These features and applications make 2,4-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiazole-5-carboxamide a significant compound worthy of extensive research and development.

Properties

IUPAC Name

2,4-dimethyl-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S2/c1-8-11(22-9(2)17-8)13(19)15-4-5-18-7-16-10-3-6-21-12(10)14(18)20/h3,6-7H,4-5H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLSYWBLBSEJIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NCCN2C=NC3=C(C2=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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